molecular formula C18H18N2OS2 B2846252 N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1203019-45-7

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2846252
CAS No.: 1203019-45-7
M. Wt: 342.48
InChI Key: BZFJVYZNXCKBJP-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 2-methylbenzo[d]thiazole moiety and a thiophen-2-yl substituent. The cyclopentane core provides conformational rigidity, while the heterocyclic substituents (benzothiazole and thiophene) may enhance electronic interactions and binding affinity in biological systems. This compound’s structural framework aligns with pharmacologically active carboxamides, such as kinase inhibitors or receptor-targeting agents, though its specific biological activity requires further investigation.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12-19-14-11-13(6-7-15(14)23-12)20-17(21)18(8-2-3-9-18)16-5-4-10-22-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFJVYZNXCKBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole and thiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It can be used in the development of new materials with unique properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Cyclopentanecarboxamide Derivatives

Compound Substituents Yield (%) Melting Point (°C)
Target Compound 2-methylbenzo[d]thiazol-5-yl, thiophen-2-yl N/A N/A
1-(Phenylamino)cyclopentanecarboxamide (2a) Phenylamino 90 166
1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) 4-Methylphenylamino 85 120
1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) 4-Methoxyphenylamino 50 90–93

Pyrrolidine and Cyclopropane Carboxamide Analogs

and highlight compounds with alternative carbocyclic cores:

  • Pyrrolidine Derivatives: Examples 157–159 () are (2S,4R)-pyrrolidine-2-carboxamides with thiazol-5-yl and methylisoxazol-5-yl groups.
  • Cyclopropane Analogs : Compound 74 () features a cyclopropane ring fused to a benzo[d][1,3]dioxole group. Cyclopropanes exhibit higher ring strain, which may enhance reactivity or metabolic instability compared to the cyclopentane core .

Thiazole-Containing Pharmacologically Active Compounds

  • Dasatinib (): A thiazole-5-carboxamide with anti-cancer activity. While the target compound shares a benzothiazole moiety, dasatinib’s pyrimidine and piperazinyl groups enable kinase inhibition (e.g., BCR-ABL). This suggests that the target compound’s thiophene and benzothiazole groups may orient it toward distinct targets, such as GPCRs or other enzymes .
  • Thiazolylmethylcarbamates (): These compounds (e.g., bis(thiazol-5-ylmethyl) derivatives) demonstrate the versatility of thiazole in drug design. The target compound’s 2-methylbenzo[d]thiazole group may confer unique steric or electronic properties compared to simpler thiazole substituents .

Opioid Receptor-Targeting Cyclopentanecarboxamides

lists cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide), a potent opioid analog. The target compound diverges by lacking the piperidinyl-phenethyl motif critical for opioid receptor binding. Instead, its benzothiazole and thiophene groups may redirect activity toward non-opioid targets, such as serotonin or dopamine receptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and what key reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentanecarboxylic acid derivatives coupled with thiazole and thiophene precursors. Key conditions include:

  • Temperature control : Reflux in solvents like acetonitrile or dimethyl sulfoxide (60–80°C) to promote cyclization .
  • Catalysts : Use of phosphorus pentasulfide for thioamide formation or palladium catalysts for cross-coupling reactions .
  • Purification : Recrystallization from ethanol or chromatography (HPLC with C18 columns) to achieve >95% purity .
    • Critical Note : Impurities often arise from incomplete cyclization; monitoring via TLC or HPLC is essential .

Q. How is the compound characterized structurally, and which spectroscopic methods are most effective in confirming its molecular integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole and cyclopentane rings. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and methyl groups in thiazole (δ 2.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 385.12) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and thiophene C-S (~680 cm1^{-1}) confirm functional groups .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound, and how should researchers control for cytotoxicity?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include cisplatin as a positive control .
  • Cytotoxicity Controls : Test parallelly on non-cancerous cell lines (e.g., HEK293) to assess selectivity. Solvent controls (DMSO <0.1%) are critical to rule out vehicle effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
  • Data Normalization : Use Z-factor or strict statistical thresholds (p<0.01) to validate reproducibility. Replicate experiments across independent labs .
  • Structural Confirmation : Re-characterize batches via NMR to rule out polymorphic or isomeric variations affecting activity .

Q. What advanced computational methods are employed to predict the binding affinity of this compound with target proteins, and how are these models validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonding with thiazole nitrogen and hydrophobic contacts with cyclopentane .
  • Validation : Compare docking scores with experimental IC50_{50} values. Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What strategies are effective in modifying the compound's structure to enhance its pharmacokinetic properties while maintaining bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute thiophene with furan to improve solubility without losing π-π stacking interactions .
  • Prodrug Design : Introduce ester groups at the cyclopentane carboxylate to enhance oral bioavailability. Hydrolytic activation in vivo confirmed via LC-MS .
  • Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., methyl groups on thiazole). Deuteration at labile sites can prolong half-life .

Notes

  • Structural analogs (e.g., thiadiazole derivatives) provide insights into SAR but require rigorous comparative studies .
  • Contradictions in data often stem from unoptimized synthetic protocols or assay variability; systematic replication is key .

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